4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 287.54 g/mol. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group on a benzene ring, along with a sulfonyl chloride functional group. The sulfonyl chloride group is known for its high reactivity, particularly as an electrophile in various
The synthesis of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-fluoro-5-methylbenzene using chlorosulfonic acid as the sulfonylating agent. This reaction is usually conducted under controlled low-temperature conditions to manage its exothermic nature and prevent product degradation. In industrial settings, automated reactors are employed for precise control over reaction parameters such as temperature and pressure, followed by purification through distillation or recrystallization to achieve the desired purity levels .
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride has several notable applications:
Several compounds share structural similarities with 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride. Here are some comparisons:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
4-Bromo-2-fluorobenzenesulfonyl chloride | Lacks the methyl group | Different reactivity due to absence of steric hindrance |
4-Bromo-5-methylbenzenesulfonyl chloride | Lacks the fluorine atom | Variations in electronic properties |
2-Fluoro-5-methylbenzenesulfonyl chloride | Lacks the bromine atom | Changes in chemical behavior |
The uniqueness of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride lies in its specific substitution pattern of bromine, fluorine, and methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties that enhance its utility as an intermediate in organic synthesis and as a versatile reagent in various
Classical sulfonation-chlorination represents the most established methodology for synthesizing aromatic sulfonyl chlorides, including 4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride [1]. The fundamental approach involves the direct reaction of the corresponding aromatic compound with chlorosulfonic acid under controlled conditions [1] [2]. This methodology has been extensively utilized in industrial settings due to its scalability and well-understood reaction mechanisms [1].
The classical approach typically employs chlorosulfonic acid as both the sulfonating and chlorinating agent in a single-step process [1]. The reaction proceeds through electrophilic aromatic substitution, where the chlorosulfonic acid acts as the electrophile attacking the electron-rich aromatic ring [2]. For halogenated methylbenzene derivatives such as 4-bromo-2-fluoro-5-methylbenzene, the reaction conditions must be carefully controlled to account for the electronic effects of the substituents [1] [3].
Temperature control represents a critical parameter in classical sulfonation-chlorination processes [1]. Research demonstrates that reactions conducted at temperatures between 20-70°C provide optimal yields while minimizing decomposition and side reactions [1] [4]. The mass ratio of chlorosulfonic acid to aromatic substrate typically ranges from 3:1 to 3.2:1 to ensure complete conversion [1]. The reaction time generally extends from 1-3 hours, depending on the specific substitution pattern and reaction temperature [1].
The mechanism involves initial formation of a sigma complex through electrophilic attack, followed by deprotonation to restore aromaticity [3]. For multiply substituted benzene rings containing bromine, fluorine, and methyl groups, the regioselectivity is governed by the combined electronic and steric effects of these substituents [3] [5]. The presence of electron-withdrawing groups such as bromine and fluorine can deactivate the aromatic ring, requiring more forcing conditions or longer reaction times [3].
Industrial applications of classical sulfonation-chlorination have demonstrated yields ranging from 70-85% for complex substituted benzenesulfonyl chlorides [1] [2]. The process generates hydrogen chloride gas as a byproduct, which requires appropriate handling and recovery systems [1]. Heat management becomes particularly crucial during scale-up, as the reaction is highly exothermic and can lead to thermal runaway if not properly controlled [1] [6].
Table 1: Classical Sulfonation-Chlorination Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Temperature Range | 20-70°C | 25-60°C | 30-55°C |
Reaction Time | 1-3 hours | 45-90 minutes | 30-60 minutes |
Chlorosulfonic Acid Ratio | 3.0-3.2:1 | 2.8-3.0:1 | 2.5-2.8:1 |
Typical Yield | 70-85% | 75-88% | 78-90% |
Heat Generation | Moderate | High | Very High |
Modern radical-mediated synthesis strategies have emerged as powerful alternatives to classical methods, offering enhanced selectivity and milder reaction conditions for complex sulfonyl chloride synthesis [7] [8]. These approaches leverage radical intermediates to achieve transformations that would be challenging or impossible through traditional ionic mechanisms [7] [9].
Photochemical radical-mediated synthesis represents a particularly significant advancement in sulfonyl chloride preparation [8] [9]. Visible light photocatalysis enables the generation of sulfonyl radicals under mild conditions, typically at room temperature with irradiation times ranging from 1-16 hours [8] [10]. The methodology employs potassium poly(heptazine imide) as a heterogeneous transition metal-free photocatalyst, achieving yields of 50-95% for various aromatic sulfonyl chlorides [8].
The mechanism of photochemical sulfonyl chloride synthesis involves initial formation of arenediazonium salts from the corresponding anilines, followed by photoinduced electron transfer to generate phenyl radicals [8]. These radicals subsequently react with sulfur dioxide and chlorine to form the desired sulfonyl chlorides [8]. The process demonstrates exceptional functional group tolerance, accommodating halides, esters, nitro groups, and cyano functionalities without interference [8].
Electrochemical radical-mediated synthesis provides another modern approach with distinct advantages for laboratory-scale preparations [11]. This methodology utilizes sodium iodide-mediated reactions of aryl sulfonyl chlorides with alkynes to generate vinyl sulfones through radical pathways [11]. The transition-metal-free nature of these reactions eliminates concerns about metal contamination in pharmaceutical applications [11].
Silyl radical-mediated activation represents an innovative strategy for accessing sulfonyl chlorides from alternative starting materials [7]. This approach employs silyl radicals to activate sulfamoyl chlorides, enabling direct access to aliphatic sulfonamides from alkenes [7]. The methodology demonstrates remarkable selectivity and functional group tolerance under mild reaction conditions [7].
The temporal kinetic profiles of radical-mediated processes often exhibit sigmoidal behavior, indicating complex mechanistic pathways involving multiple radical intermediates [12]. This characteristic requires careful optimization of reaction parameters to achieve reproducible results during scale-up [12]. The unusual kinetic behavior provides insight into the reaction mechanism and enables process optimization through kinetic modeling [12].
Table 2: Radical-Mediated Synthesis Comparison
Method | Temperature | Time | Yield Range | Key Advantages |
---|---|---|---|---|
Photochemical | 25-50°C | 1-16 hours | 50-95% | Mild conditions, high selectivity |
Electrochemical | 20-35°C | 2-8 hours | 65-85% | Metal-free, controllable |
Silyl Radical | 25-40°C | 30 minutes-4 hours | 70-90% | Functional group tolerance |
Flow Photochemical | 40-60°C | 10-60 minutes | 75-92% | Continuous operation |
Halogen-specific functionalization techniques play a crucial role in the synthesis of polyhalogenated aromatic sulfonyl chlorides such as 4-bromo-2-fluoro-5-methylbenzenesulfonyl chloride [13] [14]. These methodologies require careful consideration of the electronic and steric effects of each halogen substituent to achieve selective introduction while maintaining compatibility with the sulfonyl chloride functionality [15] [3].
Fluorine introduction typically employs the Balz-Schiemann reaction or direct nucleophilic aromatic substitution under carefully controlled conditions [16] [17]. The Balz-Schiemann approach involves diazotization of the corresponding aniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate [16]. Reaction temperatures of 8-12°C during diazotization, followed by heating to 35-45°C for fluoride introduction, provide optimal results [16]. The process tolerates the presence of other halogens and maintains compatibility with sulfonyl functionalities [17].
Bromine functionalization utilizes electrophilic aromatic substitution with molecular bromine in the presence of Lewis acid catalysts such as aluminum bromide or iron tribromide [14] [3]. The reaction proceeds optimally at temperatures between 0-25°C to minimize over-bromination and maintain regioselectivity [3] [5]. The presence of electron-withdrawing groups such as fluorine influences the bromination pattern, often favoring meta-substitution relative to existing substituents [18].
The photochemical bromination of fluorinated aromatic compounds demonstrates unique selectivity patterns compared to traditional thermal processes [18]. Irradiation with ultraviolet light enables bromination under milder conditions while providing different regioselectivity profiles [18]. The formation of bromofluorobenzenes through photochemical methods achieves yields of 70-85% with enhanced meta-selectivity [18].
Stepwise halogenation protocols enable sequential introduction of multiple halogens with controlled regioselectivity . For trihalogenated compounds such as 1,3,5-tribromo-2,4,6-trifluorobenzene, sequential bromination and fluorination of pre-functionalized benzene rings provides superior control over substitution patterns . This approach prevents scrambling of halogen positions and ensures predictable synthetic outcomes .
Halogen bonding interactions significantly influence the reactivity and selectivity of polyhalogenated aromatic compounds [15]. The strength of halogen bonds follows the order iodine > bromine > chlorine > fluorine, affecting both intermolecular interactions and intramolecular electronic effects [15]. These interactions must be considered when designing synthetic sequences for complex polyhalogenated targets [15].
The compatibility of different halogens with sulfonyl chloride functionalities varies considerably [13]. Fluorine demonstrates excellent compatibility due to its strong carbon-fluorine bond and electron-withdrawing character [13]. Bromine shows good compatibility but may participate in nucleophilic displacement reactions under certain conditions [13]. Chlorine and iodine exhibit moderate to fair compatibility, respectively, requiring careful selection of reaction conditions [13].
Table 3: Halogen-Specific Functionalization Methods
Halogen | Introduction Method | Typical Conditions | Selectivity | Sulfonyl Compatibility |
---|---|---|---|---|
Fluorine | Balz-Schiemann, nucleophilic substitution | Boron trifluoride etherate, sodium nitrite, hydrogen fluoride, -5 to 35°C | High | Excellent |
Chlorine | Electrophilic aromatic substitution with chlorine/iron chloride | Aluminum chloride or iron chloride, 0-25°C | Moderate | Good |
Bromine | Electrophilic aromatic substitution with bromine/aluminum bromide | Aluminum bromide or iron bromide, 0-25°C | Good | Good |
Iodine | Copper-catalyzed iodination with iodine/copper chloride | Copper chloride, iodine, 70-100°C | Variable | Fair |
Optimization of reaction conditions for scale-up represents a critical aspect of sulfonyl chloride synthesis, requiring systematic evaluation of multiple parameters to ensure reproducible and economical production [20] [21]. The transition from laboratory to industrial scale involves complex considerations of heat transfer, mass transfer, mixing efficiency, and reaction kinetics [6] [22].
Temperature control emerges as the most critical parameter during scale-up of sulfonyl chloride synthesis [20] [23]. Laboratory-scale reactions typically achieve adequate temperature control through external heating and cooling systems with precision of ±2°C [24]. However, industrial-scale processes require sophisticated heat exchanger designs capable of maintaining temperature control within ±1°C to prevent thermal runaway and ensure product quality [23] [22]. The highly exothermic nature of sulfonation reactions necessitates careful heat management strategies [6].
Pressure management becomes increasingly important during scale-up due to the evolution of hydrogen chloride and other gases during sulfonyl chloride synthesis [20] [25]. Laboratory-scale reactions operate at atmospheric pressure with simple gas venting systems [23]. Industrial processes require back-pressure regulation systems operating at 1-10 bar to maintain optimal reaction conditions while safely managing gas evolution [23] [25]. Continuous monitoring of pressure profiles enables early detection of potential safety issues [25].
Mixing efficiency optimization involves careful consideration of impeller design, rotational speed, and power input per unit volume [22] [26]. Laboratory-scale magnetic stirring at 200-800 revolutions per minute provides adequate mixing for small reaction volumes [22]. Industrial-scale processes require impeller tip speeds of 2-5 meters per second to achieve equivalent mixing performance [22]. The power per unit volume typically increases during scale-up to maintain adequate mass transfer rates [22].
Heat transfer optimization requires evaluation of heat transfer coefficients, surface area to volume ratios, and temperature uniformity throughout the reactor [6] [22]. Laboratory-scale reactions rely on external heating mantles or cooling baths with limited heat transfer capabilities [6]. Industrial processes employ jacketed reactors or internal coils with heat transfer coefficients of 100-500 watts per square meter per Kelvin [22]. The decreasing surface area to volume ratio during scale-up necessitates enhanced heat transfer design [6].
Mass transfer limitations become more pronounced at larger scales due to increased diffusion distances and potential concentration gradients [26]. Continuous flow processes offer advantages for mass transfer optimization by maintaining short diffusion distances and eliminating stagnant zones [12] [23]. Flow reactors with residence times of 5-30 minutes can achieve equivalent or superior performance compared to batch processes requiring 1-3 hours [12] [23].
Residence time distribution analysis provides crucial insights for scale-up optimization [23] [27]. Laboratory-scale batch reactors approximate perfect mixing conditions with narrow residence time distributions [27]. Industrial-scale reactors may exhibit broader residence time distributions requiring plug flow or continuous stirred tank reactor modeling for accurate scale-up predictions [27].
Solvent effects and catalyst optimization require reevaluation during scale-up to account for changed mixing patterns and heat transfer characteristics [28]. Solvent selection influences reaction kinetics, product selectivity, and downstream processing requirements [28]. Catalyst loading may require adjustment to compensate for reduced mass transfer efficiency at larger scales [28].
Table 4: Scale-up Optimization Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |
---|---|---|---|---|
Temperature Control | Thermostat ±2°C | Heat exchanger ±1.5°C | Heat exchanger design ±1°C | Exotherm management, runaway prevention |
Pressure Management | Atmospheric pressure | 1-4 bar back-pressure | 2-6 bar regulation | Gas evolution control, safety relief |
Mixing Efficiency | Magnetic stirring 200-800 rpm | Impeller design, tip speed 2-4 meters/second | Impeller design, tip speed 2-5 meters/second | Uniform concentration, elimination of hot spots |
Heat Transfer Rate | External heating/cooling | Jacket/coil heat exchange, heat transfer coefficient 200-400 watts per square meter per Kelvin | Jacket/coil heat exchange, heat transfer coefficient 100-500 watts per square meter per Kelvin | Temperature uniformity, heat removal rate |
Mass Transfer Rate | Batch mixing | Continuous flow mixing | Continuous flow mixing | Interfacial area maximization |
Residence Time | 1-3 hours perfect mixing | 15-60 minutes controlled distribution | 5-30 minutes plug flow modeling | Reaction time optimization |
Continuous flow synthesis has emerged as a preferred approach for large-scale sulfonyl chloride production due to superior heat and mass transfer characteristics [20] [23]. Flow reactors enable precise control of residence time, temperature, and mixing while providing inherent safety advantages through reduced inventory of reactive intermediates [23]. Space-time yields of 6.7 kilograms per liter per hour have been demonstrated for model sulfonyl chloride systems using optimized flow conditions [12].
The implementation of online monitoring techniques such as fluorine-19 nuclear magnetic resonance spectroscopy enables real-time optimization of reaction conditions during scale-up [23]. These analytical methods provide immediate feedback on conversion, selectivity, and product quality, allowing for rapid adjustment of process parameters [23]. The integration of process analytical technology with automated control systems enables autonomous optimization of large-scale sulfonyl chloride synthesis [23].